molecular formula C7H5F2NO3 B1428967 5-(Difluoromethoxy)nicotinic acid CAS No. 1256826-25-1

5-(Difluoromethoxy)nicotinic acid

Cat. No.: B1428967
CAS No.: 1256826-25-1
M. Wt: 189.12 g/mol
InChI Key: CZBZVUUQOFVLGA-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a difluoromethoxy group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(Difluoromethoxy)nicotinic acid involves the reduction of 5-nitropyridine-3-carboxylic acid followed by a substitution reaction with difluoromethanol . This process typically requires specific reaction conditions, including the use of reducing agents and appropriate solvents to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . for this compound, the specific industrial methods may vary and could include advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as difluoromethanol and appropriate catalysts are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Difluoromethoxy)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity to target molecules . This property is particularly relevant in pharmaceutical applications, where the compound can modulate biological pathways by interacting with enzymes or receptors.

Comparison with Similar Compounds

    Nicotinic Acid: A naturally occurring compound with similar structural features but lacking the difluoromethoxy group.

    Trifluoromethoxy Nicotinic Acid: Another derivative with a trifluoromethoxy group, offering different chemical properties and reactivity.

Uniqueness: 5-(Difluoromethoxy)nicotinic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

5-(difluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-4(6(11)12)2-10-3-5/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZVUUQOFVLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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